Cas no 927990-29-2 (1-(Phenoxyacetyl)piperidine-4-carboxylic acid)

1-(Phenoxyacetyl)piperidine-4-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its piperidine core and functionalized carboxylic acid group. Its structural features make it suitable for applications in pharmaceutical and agrochemical research, where it can serve as a building block for the development of bioactive compounds. The phenoxyacetyl moiety enhances its potential for further derivatization, enabling the introduction of additional pharmacophores. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for precise modifications, making it a reliable choice for synthetic chemists aiming to explore novel molecular architectures or optimize existing drug candidates.
1-(Phenoxyacetyl)piperidine-4-carboxylic acid structure
927990-29-2 structure
Product Name:1-(Phenoxyacetyl)piperidine-4-carboxylic acid
CAS No:927990-29-2
MF:C14H17NO4
MW:263.289084196091
CID:4665733
Update Time:2025-11-01

1-(Phenoxyacetyl)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(phenoxyacetyl)piperidine-4-carboxylic acid
    • 1-(2-phenoxyacetyl)piperidine-4-carboxylic Acid
    • BB 0247705
    • 1-(2-Phenoxy-acetyl)-piperidine-4-carboxylic acid
    • Z54191171
    • 1-(Phenoxyacetyl)piperidine-4-carboxylic acid
    • Inchi: 1S/C14H17NO4/c16-13(10-19-12-4-2-1-3-5-12)15-8-6-11(7-9-15)14(17)18/h1-5,11H,6-10H2,(H,17,18)
    • InChI Key: DMMRIMSUPAJBOV-UHFFFAOYSA-N
    • SMILES: OC(C1CCN(C(COC2C=CC=CC=2)=O)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 317
  • XLogP3: 1
  • Topological Polar Surface Area: 66.8

1-(Phenoxyacetyl)piperidine-4-carboxylic acid Pricemore >>

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Additional information on 1-(Phenoxyacetyl)piperidine-4-carboxylic acid

Comprehensive Analysis of 1-(Phenoxyacetyl)piperidine-4-carboxylic acid (CAS 927990-29-2): Properties, Applications, and Industry Insights

In the rapidly evolving field of pharmaceutical intermediates and fine chemicals, 1-(Phenoxyacetyl)piperidine-4-carboxylic acid (CAS 927990-29-2) has garnered significant attention due to its unique structural features and versatile applications. This compound, often referred to in scientific literature as a piperidine derivative, plays a pivotal role in modern drug discovery and material science. Its molecular framework combines a phenoxyacetyl group with a piperidine-4-carboxylic acid moiety, creating a scaffold that is highly valuable for medicinal chemistry.

The growing interest in CAS 927990-29-2 aligns with current industry trends where researchers are actively exploring heterocyclic compounds for their potential in addressing challenging therapeutic areas. Recent searches in scientific databases reveal frequent queries about "piperidine-based drug candidates" and "carboxylic acid derivatives in CNS drugs" – topics where this compound demonstrates remarkable relevance. The phenoxyacetyl-piperidine structure has shown particular promise in modulating biological targets related to neurological disorders, a hot topic in 2024's pharmaceutical research landscape.

From a chemical perspective, 1-(Phenoxyacetyl)piperidine-4-carboxylic acid exhibits several noteworthy characteristics. The compound typically appears as a white to off-white crystalline powder with good solubility in polar organic solvents, a property that makes it particularly useful in synthetic applications. Its molecular weight of 263.26 g/mol and specific hydrogen bonding capacity contribute to its interactions in biological systems. Analytical techniques such as HPLC purity analysis and NMR structural confirmation are routinely employed to characterize this material, ensuring it meets the stringent quality standards required for pharmaceutical applications.

The synthetic utility of CAS 927990-29-2 extends across multiple domains. In medicinal chemistry, it serves as a crucial building block for the development of novel small molecule therapeutics. The carboxylic acid functionality allows for diverse derivatization opportunities, enabling the creation of amides, esters, and other important pharmacophores. Recent patent literature indicates its incorporation in compounds targeting GPCR receptors and enzyme inhibitors, reflecting the compound's adaptability to various drug discovery programs.

Quality control measures for 1-(Phenoxyacetyl)piperidine-4-carboxylic acid follow current Good Manufacturing Practices (cGMP) when produced for pharmaceutical applications. Specifications typically include requirements for chemical purity (>98%), residual solvents, and heavy metal content. Advanced analytical methods such as LC-MS characterization and chiral HPLC are employed to verify the compound's identity and quality, addressing the pharmaceutical industry's increasing demand for well-characterized intermediates.

Market analysis reveals growing demand for CAS 927990-29-2, particularly from contract research organizations and academic institutions engaged in central nervous system drug development. The compound's stability under various conditions and its compatibility with common synthetic transformations make it attractive for research programs. Industry reports suggest that the global market for pharmaceutical intermediates containing piperidine scaffolds will continue to expand, driven by ongoing research into neurological and inflammatory conditions.

Environmental and safety considerations for handling 1-(Phenoxyacetyl)piperidine-4-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment including gloves and safety glasses is recommended during handling. Storage typically requires protection from moisture at controlled room temperature, with stability data indicating good shelf life under these conditions.

Future research directions for this compound may explore its potential in bioconjugation chemistry and prodrug development, areas that have seen increased interest in recent years. The combination of its aromatic and aliphatic components offers unique opportunities for creating hybrid molecules with tailored properties. As the pharmaceutical industry continues to emphasize structure-activity relationship studies, CAS 927990-29-2 is well-positioned to play a significant role in these investigations.

For researchers considering working with 1-(Phenoxyacetyl)piperidine-4-carboxylic acid, several key resources are available. The compound's spectral data has been documented in multiple publications, and its synthetic protocols continue to be optimized for improved yields and purity. Recent advances in flow chemistry applications suggest potential for more efficient large-scale production of this valuable intermediate, addressing one of the most common queries from industrial researchers.

In conclusion, 1-(Phenoxyacetyl)piperidine-4-carboxylic acid (CAS 927990-29-2) represents an important tool in contemporary chemical research and drug development. Its balanced properties as a synthetic intermediate, combined with the growing understanding of piperidine-based pharmacophores, ensure its continued relevance in addressing current and future challenges in medicinal chemistry and materials science.

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